Silicic acid;hydrate

Catalog No.
S15352721
CAS No.
M.F
H6O5Si
M. Wt
114.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicic acid;hydrate

Product Name

Silicic acid;hydrate

IUPAC Name

silicic acid;hydrate

Molecular Formula

H6O5Si

Molecular Weight

114.13 g/mol

InChI

InChI=1S/H4O4Si.H2O/c1-5(2,3)4;/h1-4H;1H2

InChI Key

NGHMEZWZOZEZOH-UHFFFAOYSA-N

Canonical SMILES

O.O[Si](O)(O)O

Silicic acid, with the chemical formula Si OH 4\text{Si OH }_4 or H4SiO4\text{H}_4\text{SiO}_4, is a weak acid and a hydrated form of silica. It is a key compound in the chemistry of silicon and serves as a precursor to various silicate minerals and materials. Silicic acid exists primarily in aqueous solution, where it is unstable and tends to polymerize into larger structures such as gels or precipitates. It plays a crucial role in biogeochemical cycles, particularly in aquatic environments, where it is essential for organisms like diatoms that utilize it for building their silica-based cell walls .

  • Formation from Silicon Dioxide:
    SiO2+2H2OH4SiO4\text{SiO}_2+2\text{H}_2\text{O}\rightarrow \text{H}_4\text{SiO}_4
    This reaction illustrates the hydration of silicon dioxide to form silicic acid .
  • Polymerization: Silicic acid molecules can condense to form larger oligomers or silica gels, especially when concentrated above their solubility limit:
    nH4SiO4(SiO2)n+(n1)H2On\text{H}_4\text{SiO}_4\rightarrow (\text{SiO}_2)_n+(n-1)\text{H}_2\text{O}
    This process is significant in both natural and industrial contexts, leading to the formation of silica structures .
  • Acid-Base Reactions: As a weak acid, silicic acid can donate protons:
    H4SiO4H3SiO4+H+\text{H}_4\text{SiO}_4\rightleftharpoons \text{H}_3\text{SiO}_4^-+\text{H}^+
    This establishes its role in various acid-base equilibria in natural waters .

Silicic acid has demonstrated various biological activities, particularly in relation to human health and ecology:

  • Bone Health: Studies have shown that orthosilicic acid can stimulate collagen synthesis and enhance osteoblastic differentiation, making it beneficial for bone health .
  • Aluminium Excretion: Silicic acid may reduce aluminium absorption in the digestive system and promote its renal excretion, which has implications for neurodegenerative diseases like Alzheimer's .
  • Marine Ecology: In marine environments, silicic acid is crucial for diatoms, which use it to create frustules, contributing significantly to the ocean's carbon cycle .

Silicic acid can be synthesized through several methods:

  • Hydration of Silicon Dioxide: The most straightforward method involves adding water to silicon dioxide:
    SiO2+2H2OH4SiO4\text{SiO}_2+2\text{H}_2\text{O}\rightarrow \text{H}_4\text{SiO}_4
  • Acidification of Sodium Silicate: Another common laboratory method involves the acidification of sodium silicate solutions:
    Na2SiO3+2HCl2NaCl+H4SiO4\text{Na}_2\text{SiO}_3+2\text{HCl}\rightarrow 2\text{NaCl}+\text{H}_4\text{SiO}_4
  • Natural Processes: Silicic acid is also produced naturally through weathering processes involving silicate minerals and water .

Silicic acid has a variety of applications across different fields:

  • Agriculture: Used as a soil amendment to improve plant growth and resilience by enhancing silica availability.
  • Food Industry: Employed as an anti-caking agent in powdered foods.
  • Cosmetics: Incorporated into skincare products for its beneficial effects on skin health.
  • Biomedical

Research has focused on how silicic acid interacts with other compounds:

  • Interaction with Metals: Silicic acid can complex with metal ions, influencing their bioavailability and toxicity in aquatic systems.
  • Polymerization Dynamics: Studies have explored how environmental factors (pH, temperature) affect the polymerization behavior of silicic acid, impacting its stability and reactivity in biological systems .

Several compounds are structurally or chemically similar to silicic acid. Here are some notable examples:

CompoundFormulaKey Characteristics
Metasilicic AcidH2SiO3\text{H}_2\text{SiO}_3Formed by partial dehydration of silicic acid; less stable than orthosilicic acid.
Disilicic AcidH2Si2O5\text{H}_2\text{Si}_2\text{O}_5Consists of two silicon atoms; forms through condensation reactions.
Pyrosilicic AcidH6Si2O7\text{H}_6\text{Si}_2\text{O}_7A dimer of silicic acids; involved in further polymerization processes.
Silicon DioxideSiO2\text{SiO}_2The anhydrous form; stable and forms the backbone of many minerals.

Uniqueness of Silicic Acid

Silicic acid's uniqueness lies in its ability to exist as a hydrated species that readily participates in biological processes and environmental cycles. Unlike its analogs that tend toward stability as solid forms (like silicon dioxide), silicic acid's aqueous form allows it to engage dynamically with biological systems, making it essential for both ecological balance and potential therapeutic applications .

Sol-Gel Polymerization Mechanisms in Aqueous Systems

Silicic acid hydrate polymerization in aqueous systems follows a complex pathway governed by pH, temperature, and ionic strength. Orthosilicic acid (H~4~SiO~4~), the monomeric form, undergoes condensation reactions to form dimers, trimers, and higher oligomers via siloxane (Si–O–Si) bridge formation. The reaction proceeds through nucleophilic attack, where deprotonated silanol groups (–SiO^−^) react with neutral silanol groups (–SiOH) to eliminate water.

At neutral to alkaline pH (7–9), polymerization accelerates due to increased deprotonation of silanol groups, favoring condensation. Conversely, acidic conditions (pH < 4) stabilize monomeric orthosilicic acid by protonating silanol groups, thereby inhibiting condensation. Temperature modulates reaction kinetics: at 25°C, orthosilicic acid remains stable for hours, but heating to 80°C induces rapid polymerization, forming nanoparticles within minutes.

Table 1: Factors Influencing Sol-Gel Polymerization

ParameterEffect on PolymerizationSource
pH 7–9Accelerates condensation via deprotonation
Temperature >50°CEnhances nucleation and particle growth
[SiO~2~] >500 ppmPromotes rapid oligomerization
Ionic strengthHigh salinity stabilizes colloids via charge screening

Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) studies reveal that nucleation begins with 1.4–2 nm critical nuclei, which grow into 8 nm spherical nanoparticles via surface-controlled deposition. Fractal analysis indicates low-density, open structures (fractal dimension D~m~ ≈ 2.2) during early growth stages.

Choline Chloride Stabilization Techniques for Bioavailable Ortho-Silicic Acid

Choline chloride stabilization prevents orthosilicic acid (OSA) polymerization into biologically inert silica gel, enhancing its bioavailability. Choline forms hydrogen bonds with OSA’s silanol groups, creating a stable complex (ch-OSA®) that resists condensation. This stabilization mechanism is critical for dietary supplements, where bioavailable silicon supports collagen synthesis.

The choline-OSA interaction involves:

  • Hydrogen bonding: Choline’s hydroxyl group binds to OSA’s silanol groups.
  • Steric hindrance: Choline’s bulky ethyl groups prevent OSA monomers from approaching each other.
  • Charge stabilization: Choline’s quaternary ammonium cation electrostatically stabilizes deprotonated silanol groups.

Table 2: Choline Stabilization Efficacy

ParameterOutcomeSource
ch-OSA® vs. free OSA90% reduction in polymerization rate
Bioavailability2–3× higher silicon absorption in vivo
Shelf lifeStable for >24 months at 25°C

This method outperforms traditional stabilizers (e.g., glycerol) by maintaining OSA solubility at physiological pH (7.4), enabling applications in bone health and dermatology.

Nucleation Acceleration Strategies in Nanoparticle Synthesis

Accelerating nucleation is essential for controlling silica nanoparticle size and monodispersity. Key strategies include:

  • Ionic strength modulation: Increasing NaCl concentration (0.02–0.22 M) reduces electrostatic repulsion between nuclei, enhancing collision frequency and nucleation rates.
  • Seeding with preformed nuclei: Introducing 1–2 nm silica seeds bypasses the energy-intensive nucleation phase, directly promoting growth.
  • Catalytic additives: Hydrochloric acid (HCl) accelerates condensation by protonating silanol groups, while ammonium hydroxide (NH~4~OH) deprotonates them, with acidic conditions favoring smaller particles (5–10 nm) and basic conditions yielding larger aggregates (20–50 nm).

Table 3: Nucleation Acceleration Techniques

TechniqueNanoparticle Size (nm)Polydispersity IndexSource
0.22 M NaCl8 ± 10.15
1 nm seed particles10 ± 20.10
HCl catalysis (pH 3)5–70.20

In hydrothermal synthesis (20–180°C), temperature gradients drive rapid nucleation: at 180°C, nanoparticle formation completes within 10 minutes, compared to 3 hours at 25°C. Computational models predict nucleation rates using Arrhenius-type equations, where activation energy decreases with ionic strength, enabling tailored synthesis for nanopowders and sol-gel composites.

The adsorption behavior of silicic acid hydrate on iron oxide surfaces exhibits pronounced pH-dependent characteristics that fundamentally control interfacial speciation and surface coverage [1] [2]. At low pH values (3-4), silicic acid adsorbs predominantly as monomeric species through the formation of inner-sphere surface complexes with iron oxide hydroxyl groups [1] [3]. The adsorption mechanism involves ligand exchange reactions where silicic acid molecules displace surface-bound water molecules to form bidentate surface complexes of the type ≡FeOSi(OH)₃ [3] [4].

Surface coverage measurements demonstrate that silicic acid adsorption increases systematically with pH from acidic to near-neutral conditions [1] [2]. At pH 4, the surface silicate concentration typically reaches 0.08 silicon atoms per iron atom, while at pH 7, this ratio increases to approximately 0.25 [1]. This pH-dependent enhancement occurs because the deprotonation of iron oxide surface hydroxyl groups creates more favorable electrostatic conditions for silicic acid binding [2] [4].

The proportion of oligomeric versus monomeric silicate species at the iron oxide interface changes dramatically across the pH range [1] [2]. Under acidic conditions (pH 4), approximately 75% of surface-bound silicate exists as monomeric complexes, with only 25% present as oligomeric species [1]. However, at circumneutral pH (pH 7), this distribution reverses, with 70% of surface silicate existing as oligomeric forms and only 30% remaining monomeric [1] [2].

Table 1: pH-Dependent Adsorption Dynamics of Silicic Acid on Iron Oxide Surfaces

pHSurface Coverage (Si/Fe molar ratio)Monomeric Species (%)Oligomeric Species (%)Surface Potential (mV)
3.00.058515+15
4.00.087525+8
5.00.126040+2
6.00.184555-3
7.00.253070-8
8.00.222575-15
9.00.153565-25
10.00.105050-35

The point of zero charge of iron oxide surfaces decreases from approximately 8 to 6 as silicate surface coverage increases, indicating that silicic acid adsorption fundamentally alters the electrostatic properties of the mineral-water interface [1] [2]. This shift in surface charge characteristics influences subsequent adsorption processes and competitive interactions with other dissolved species [2] [5].

Spectroscopic evidence from attenuated total reflectance Fourier transform infrared studies reveals that silicic acid forms distinct surface complexes depending on pH conditions [6] [3]. At pH values below 6, the dominant surface species exhibits characteristic silicon-oxygen stretching frequencies at 945 wavenumbers, consistent with monomeric silicate complexation [6]. At higher pH values, additional spectral features appear at 1021 and 1103 wavenumbers, indicating the formation of oligomeric and polymeric silicate species respectively [5] [6].

The kinetics of silicic acid adsorption also demonstrate pH-dependent behavior [3] [4]. Equilibrium adsorption at acidic pH is typically achieved within hours, while at circumneutral and alkaline pH values, the approach to equilibrium may require days to weeks due to slower surface polymerization processes [3]. This temporal dependence reflects the increased prevalence of condensation reactions between adjacent surface-bound silicate monomers at higher pH values [2] [4].

Ionic Strength Modulation of Oligomerization Pathways

Ionic strength exerts complex control over silicic acid oligomerization pathways at iron oxide surfaces through electrostatic screening effects that modify both adsorption extent and interfacial speciation [1] [2]. The relationship between ionic strength and oligomerization behavior exhibits distinct pH-dependent patterns that reflect the interplay between surface charge characteristics and solution chemistry [1] [7].

At acidic pH conditions (pH 4), increases in ionic strength from 0.001 to 0.5 molar result in decreased silicate surface coverage at equivalent solution concentrations [1] [2]. This reduction occurs because electrostatic screening diminishes the attractive interactions between positively charged iron oxide surfaces and dissolved silicic acid molecules [1]. However, despite lower overall surface coverage, the proportion of oligomeric species among surface-bound silicates increases from 15% to 45% as ionic strength rises [1] [2].

Table 2: Ionic Strength Modulation of Oligomerization Pathways

Ionic Strength (M)pH 4 - Oligomer Proportion (%)pH 7 - Oligomer Proportion (%)pH 10 - Oligomer Proportion (%)Polymerization Rate Constant (×10⁻⁶ s⁻¹)
0.0011570652.1
0.0102068502.8
0.0502865503.5
0.1003562424.2
0.5004558355.8

At alkaline pH conditions (pH 10), ionic strength effects operate in the opposite direction [1] [2]. Higher ionic strength promotes increased silicate adsorption by screening repulsive electrostatic interactions between negatively charged iron oxide surfaces and deprotonated silicic acid species [1]. Simultaneously, the proportion of surface oligomers decreases from 65% to 35% as ionic strength increases from 0.001 to 0.5 molar [1] [2].

The mechanistic basis for these ionic strength effects relates to changes in the electrical double layer structure at the mineral-water interface [1] [2]. Diffuse layer model calculations demonstrate that ionic strength increases cause systematic decreases in the absolute magnitude of surface potential [1]. When surface potential is positive (acidic pH), this screening effect reduces silicate adsorption, but when surface potential is negative (alkaline pH), screening enhances adsorption [1] [2].

Oligomerization pathways are further influenced by ionic strength through its effects on solution-phase silicic acid concentrations at constant surface coverage [1] [2]. Because oligomer formation reactions exhibit higher stoichiometric coefficients with respect to dissolved silicic acid than monomer adsorption reactions, changes in solution concentration directly impact the relative rates of these competing processes [1]. At acidic pH, ionic strength increases that reduce surface coverage simultaneously increase solution concentrations, thereby promoting oligomerization among the remaining surface-bound species [1] [2].

Polymerization rate constants exhibit systematic increases with ionic strength across all pH conditions [1] [8]. At pH 7, the rate constant for silicate condensation reactions increases from 2.1 × 10⁻⁶ to 5.8 × 10⁻⁶ per second as ionic strength rises from 0.001 to 0.5 molar [8] [9]. This enhancement reflects reduced electrostatic barriers to the approach and reaction of charged silicate species during condensation processes [8] [9].

The influence of specific electrolyte composition on oligomerization pathways demonstrates that multivalent cations exhibit stronger effects than monovalent species [10] [11]. Magnesium and calcium ions promote enhanced polymerization rates compared to sodium chloride solutions at equivalent ionic strength [10]. These effects arise from specific ion interactions with silicate species and from more efficient charge screening by multivalent cations [10] [11].

Arsenate Co-Adsorption Effects on Polymerization Kinetics

The presence of arsenate significantly modifies silicic acid polymerization kinetics at iron oxide surfaces through competitive adsorption mechanisms and alterations in surface speciation [12] [5]. Arsenate exhibits preferential binding affinity for iron oxide surfaces compared to silicic acid, leading to systematic reductions in silicate surface coverage and corresponding changes in polymerization behavior [12] [5].

Quantitative batch adsorption experiments demonstrate that arsenate concentrations between 0.1 and 2.0 millimolar cause progressive decreases in silicate adsorption ranging from 5% to 40% respectively [12] [5]. This competitive displacement occurs because arsenate forms thermodynamically more stable bidentate binuclear surface complexes with iron oxide hydroxyl groups compared to the predominantly monodentate complexes formed by silicic acid [12] [5].

Table 3: Arsenate Co-Adsorption Effects on Polymerization Kinetics

Arsenate Concentration (mM)Silicate Adsorption Reduction (%)Polymerization Rate Change (%)Competitive Binding StrengthAverage Oligomer Chain Length
0.000N/A4.2
0.15-8Weak3.8
0.515-20Moderate3.2
1.025-35Strong2.5
2.040-55Very Strong1.8

Polymerization kinetics exhibit pronounced sensitivity to arsenate co-adsorption, with rate reductions ranging from 8% at low arsenate concentrations to 55% at high concentrations [12] [5]. These kinetic effects arise from multiple mechanisms including direct competition for surface sites, disruption of silicate oligomer connectivity, and alterations in local surface chemistry [12] [5].

The average chain length of surface silicate oligomers decreases systematically with increasing arsenate concentration [12] [5]. In the absence of arsenate, silicate oligomers typically contain 4.2 silicon atoms on average, while at 2.0 millimolar arsenate concentration, this value decreases to 1.8 silicon atoms [12]. This reduction reflects the physical interruption of silicate condensation networks by interspersed arsenate surface complexes [12] [5].

Spectroscopic evidence from extended X-ray absorption fine structure analysis confirms that arsenate maintains its characteristic bidentate binuclear coordination mode in the presence of silicic acid [5]. The average arsenic-iron bond distance remains constant at 3.27 angstroms regardless of silicate concentration, indicating that competitive adsorption does not alter fundamental arsenate binding mechanisms [5]. However, the proportion of different arsenate surface species shifts toward more highly coordinated complexes at higher silicate loadings [5].

The pH dependence of competitive effects demonstrates maximum arsenate interference with silicate polymerization at circumneutral conditions where both species exhibit optimal surface binding [12] [5]. At pH 7, arsenate reduces silicate polymerization rates by up to 45%, while at pH 3 and pH 10, the interference effects are reduced to approximately 20% [12]. This pH sensitivity reflects the different surface charge conditions and speciation of both competing adsorbates [12] [5].

Table 4: Surface Complexation Constants and Thermodynamic Parameters

Surface Complexlog K (intrinsic)ΔG°ᵣ (kJ/mol)ΔH°ᵣ (kJ/mol)ΔS°ᵣ (J/mol·K)pH Range of Stability
≡FeOSi(OH)₃⁰3.62-20.7-15.218.53-6
≡Fe₂O₂Si(OH)₂⁻5.85-33.4-28.616.25-8
≡Fe₃O₃SiOH²⁻7.23-41.3-35.818.57-10

Time-resolved studies reveal that arsenate effects on silicate polymerization develop progressively over reaction periods extending to weeks [12] [13]. Short-term experiments (24-48 hours) show minimal competitive effects, while long-term equilibration (210 days) demonstrates maximum interference with silicate condensation processes [12]. This temporal evolution reflects the slow kinetics of silicate surface polymerization and the gradual displacement of silicate species by arsenate over extended time periods [12] [13].

Table 5: Kinetic Parameters for Oligomerization Reactions

Reaction TypeActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Rate Constant at 25°C (×10⁻⁶ s⁻¹)Temperature Dependence
Monomer-Monomer78.51.2×10⁸3.2Strong
Monomer-Dimer82.38.5×10⁷2.8Strong
Dimer-Dimer85.76.3×10⁷2.1Moderate
Ring Closure98.42.1×10⁶0.8Very Strong

The evolution and diversification of Silicon Transporter genes in diatoms represents one of the most remarkable examples of adaptive molecular evolution in marine microorganisms. Diatoms have developed sophisticated silicon transporter proteins to enable their survival and dominance in modern oceanic environments [1].

Evolutionary Origins and Phylogenetic Development

The Silicon Transporter gene family has a complex evolutionary history spanning multiple eukaryotic lineages. Research indicates that Silicon Transporter genes likely originated before the emergence of diatoms, either in a protist ancestor or through bacterial origins [1]. A bacterial-encoded gene homologous to Silicon Transporter sequences has been identified, suggesting a lateral gene transfer event occurred between bacterial and protist lineages [1].

The ancestral Silicon Transporter structure consists of genes encoding five transmembrane domains, similar to the two homologous halves of modern diatom Silicon Transporters [1]. The current hypothesis proposes that a Silicon Transporter-like monomer with five transmembrane domains was transferred from bacteria into an early protist ancestor, which subsequently underwent domain duplication to create the characteristic 10 transmembrane domain encoding Silicon Transporter gene structure observed in contemporary diatoms [1].

Five Distinct Evolutionary Clades

Within diatoms, Silicon Transporter genes have diverged and diversified to produce five distinct evolutionary clades designated as A through E [1]. Each clade exhibits unique characteristics and distribution patterns:

Clade B Silicon Transporters form the most basal branches within the diatom Silicon Transporter phylogeny and demonstrate widespread distribution across major diatom lineages [1]. These transporters appear particularly important for diatoms in sustained, high silicic acid environments. Laboratory and field observations suggest Clade B Silicon Transporters are often up-regulated or show minimal response to nitrate limitation when silicic acid is abundant [1]. Notably, Clade B Silicon Transporters are enriched with serine residues in specific regions, which could impact protein function, interaction, or cellular localization [1].

Clade A Silicon Transporters are lineage-specific to pennate diatoms and likely diverged from Clade D due to shared coiled-coil protein domains [1]. Their transcription increases in response to both silicic acid and nitrate starvation, suggesting a general response to growth limitation rather than specifically to silicic acid availability [1].

Clade C and D Silicon Transporters are present in centric, multipolar, and pennate diatoms, but notably absent in the Thalassiosirales [1]. Clade D Silicon Transporters are characterized by the acquisition of a coiled-coil motif at the carboxy-terminus, suggesting properties related to protein regulation, sensing, signaling, and structural stability [1].

Clade E Silicon Transporters arose specifically in the Thalassiosirales and show functional divergence, playing roles in sensing environmental silicic acid and influencing cell division [1]. This is particularly adaptive when silicic acid concentrations in the ocean decreased during evolutionary history [1].

Functional Diversification and Protein Domains

The diversification of Silicon Transporter clades has resulted in significant functional specialization. Differences in predicted protein functional domains among Silicon Transporter clades suggest that clade divergence resulted in functional diversification [1]. All full-length proteins are predicted to encode the characteristic 10 transmembrane domains and conserved amino acid residues [2].

Specific structural features distinguish different clades. All clade A and D Silicon Transporter genes encode a coiled-coil motif at the carboxy-terminal end of the predicted protein [2]. Clade B sequences demonstrate unique characteristics, including some genes encoding serine-enriched regions in the amino-terminal region before the first transmembrane domain and the fifth loop region between the fifth and sixth transmembrane domains [2].

Transcriptional Regulation and Environmental Response

Laboratory cultures and natural communities demonstrate distinct transcriptional patterns for each Silicon Transporter clade in response to experimental or environmental growth conditions [1]. This transcriptional diversity enables different diatom species to co-occur in the same environment by inhabiting different ecological niches and utilizing shared silicic acid resources in slightly different ways [1].

Silicon Transporter gene expression exhibits sophisticated regulation patterns. Transcription of Silicon Transporter genes is down-regulated by silicon accumulation in shoots, controlled by silicon accumulated in shoots rather than roots [3]. The region responsible for silicon response in Silicon Transporter 1 expression is present between nucleotide positions minus 327 to minus 292 in the promoter region [3].

Enzymatic Regulation of Cellular Silicic Acid Uptake in Marine Microorganisms

The regulation of silicic acid uptake in marine microorganisms involves complex enzymatic mechanisms that control both transport efficiency and cellular metabolic integration.

Silicon Transporter Protein Structure and Function

Silicon Transporter proteins function as sodium-silicic acid symporters with a one-to-one protein-substrate stoichiometry and a Michaelis constant for silicic acid of 20 micromolar [4] [5]. These transporters exhibit sophisticated structural organization with four conserved amino acid motifs designated as Glycine-any amino acid-Glutamine that are crucial for Silicon Transporter function [4] [5].

Recent computational modeling studies of silicic acid transporters predict that all Silicon Transporter protein sequences share a common fold in the membrane domain [6]. Substrate docking analyses reveal how conserved polar residues could interact with silicic acid at a central solvent-accessible binding site, consistent with an alternating access mechanism of transport [6].

Kinetic Mechanisms and Regulatory Control

Silicic acid uptake in diatoms demonstrates complex kinetic behavior involving two distinct control mechanisms. At low silicic acid concentrations below 30 micromolar, active transport occurs through Silicon Transporter proteins [7]. At higher concentrations, diffusional transport becomes predominant and is controlled by the capacity of intracellular pools in relation to cell wall silica incorporation [7].

The transition from nonsaturable to saturable uptake kinetics occurs through equilibrium processes involving intracellular soluble silicon pool capacity [7]. In exponentially growing cultures, intracellular silicon pools maintain relatively low levels, but pool capacity remains high. During brief silicon starvation periods, intracellular binding components continue releasing silicon for incorporation without extracellular replenishment, creating conditions for subsequent surge uptake when silicic acid becomes available [7].

Allosteric Regulation and Cooperative Binding

At low silicic acid concentrations, uptake follows sigmoidal kinetics indicating regulation by allosteric mechanisms [7]. The Hill coefficient estimates suggest silicon uptake involves at least two and possibly three binding events, which could indicate sequential silicic acid binding or sequential sodium and silicic acid binding due to the sodium symporter nature of Silicon Transporters [7].

The positive degree of cooperativity with increasing silicic acid concentrations alters Silicon Transporter activity in a nonlinear manner depending on extracellular silicic acid concentrations [7]. This regulatory mechanism enables Silicon Transporters to limit uptake at suboptimal silicic acid concentrations, particularly when extracellular levels are insufficient to provide adequate precursor for complete cell wall synthesis [7].

Regulatory Role Beyond Transport

Recent research indicates that Silicon Transporters function not merely as transport proteins but also as environmental sensors [8]. Under conditions with sufficient silicic acid, the transport role of Silicon Transporters is relatively minor, while their primary role involves sensing silicic acid levels to evaluate whether cells can proceed with cell wall formation and division processes [8].

Silicon Transporter protein levels are generally inversely correlated with cellular silicon needs, demonstrating sophisticated regulatory responses [8]. The down-regulation of Silicon Transporters after silicic acid addition is consistent with their minor role in uptake under conditions where silicon diffusion into the cell predominates [8].

Enzyme-Mediated Silicon Metabolism

Marine microorganisms utilize various enzymatic systems for silicon metabolism beyond direct transport. Silicon uptake by sublittoral sponges follows enzymatic kinetics, with maximum uptake efficiency occurring at experimental dissolved silicic acid concentrations approximately two orders of magnitude higher than those in natural sponge habitats [9].

Silicatein proteins in sponges function as enzymes that catalyze silicon polymerization reactions [10]. Silicatein alpha can hydrolyze tetraethyl orthosilicate in vitro, with a catalytic triad composed of histidine and asparagine residues similar to cathepsin L proteases, while the third residue is serine rather than cysteine [10].

ParameterValueReference
Silicon Transporter Michaelis constant20 μM [4] [5]
Protein-substrate stoichiometry1:1 [4] [5]
Threshold for diffusional transport>30 μM [7]
Hill coefficient range1.9-2.7 [7]
Silicon Transporter transmembrane domains10 [2]

Ortho-Silicic Acid Signaling in Eukaryotic Collagen Biosynthesis

Ortho-silicic acid plays a fundamental role in collagen biosynthesis through sophisticated cellular signaling pathways that regulate both synthesis and structural organization of collagen molecules.

Bone Morphogenetic Protein-2 Signaling Pathway

The primary molecular mechanism through which ortho-silicic acid influences collagen biosynthesis involves the Bone Morphogenetic Protein-2 signaling pathway [11]. Exposure to 10 micromolar ortho-silicic acid markedly increases the expression of Bone Morphogenetic Protein-2, phosphorylated Smad1/5, Runt-related transcription factor 2, collagen type 1, and osteocalcin in human osteosarcoma cell lines [11].

The Bone Morphogenetic Protein-2 signaling cascade initiates when ortho-silicic acid stimulates Bone Morphogenetic Protein-2 expression, leading to phosphorylation of Smad1/5 transcription factors [11]. Phosphorylated Smad1/5 subsequently activates Runt-related transcription factor 2, which functions as the master regulator of osteoblastic differentiation and directly controls collagen type 1 gene expression [11].

Experimental validation using noggin, a specific inhibitor of Bone Morphogenetic Protein-2, demonstrates that preconditioning with this inhibitor completely abolishes the silicon-induced up-regulation of phosphorylated Smad1/5, Runt-related transcription factor 2, and collagen type 1 expression [11]. This confirms that the Bone Morphogenetic Protein-2 pathway is essential for ortho-silicic acid-mediated collagen synthesis enhancement [11].

Post-Translational Regulation Through Prolyl Hydroxylase

Ortho-silicic acid significantly influences collagen biosynthesis through post-translational mechanisms involving prolyl hydroxylase enzyme activity [12] [13]. Collagen type 1 synthesis increases in human osteoblast-like cells at ortho-silicic acid concentrations of 10 and 20 micromolar, with effects more pronounced in clonal cell lines compared to primary cell lines [12] [13].

The mechanism involves modulation of prolyl hydroxylase activity rather than changes in collagen type 1 messenger ribonucleic acid expression [12] [13]. Prolyl hydroxylase catalyzes the formation of 4-hydroxyproline residues in collagen through hydroxylation of proline residues in specific amino acid sequences [14]. These 4-hydroxyproline residues are essential for stabilizing collagen triple helices under physiological conditions [14].

Importantly, the stimulatory effect of ortho-silicic acid on collagen type 1 synthesis is completely abolished in the presence of prolyl hydroxylase inhibitors [12] [13]. This demonstrates that ortho-silicic acid requires functional prolyl hydroxylase activity to enhance collagen synthesis, indicating that silicon acts as a cofactor or regulatory molecule for this critical enzyme [12] [13].

MicroRNA-Mediated Signaling Mechanisms

Ortho-silicic acid influences collagen biosynthesis through microRNA-mediated signaling pathways, particularly involving microRNA-146a [15]. Ortho-silicic acid significantly up-regulates microRNA-146a expression during human mesenchymal stem cell osteogenic differentiation [15].

The microRNA-146a signaling mechanism involves antagonizing Nuclear Factor kappa B activation [15]. Ortho-silicic acid decreases Tumor Necrosis Factor alpha-induced activation of Nuclear Factor kappa B through the microRNA-146a negative feedback loop [15]. Nuclear Factor kappa B is a signal transduction pathway that inhibits osteoblastic bone formation, so its inhibition by ortho-silicic acid promotes osteogenesis [15].

Functional validation demonstrates that inhibition of microRNA-146a function through anti-microRNA-146a treatment suppresses osteogenic differentiation of pre-osteoblasts, while ortho-silicic acid treatment promotes osteoblast-specific gene transcription, alkaline phosphatase production, and mineralization [15].

Phosphatidylinositol 3-Kinase-Akt-mTOR Pathway Activation

Recent research has identified the Phosphatidylinositol 3-Kinase-Akt-mechanistic Target of Rapamycin pathway as another crucial signaling mechanism through which ortho-silicic acid promotes osteogenesis [16]. Ortho-silicic acid activates this pathway using osteoblast-like cell lines, leading to increased expression of osteogenic markers including type I collagen, alkaline phosphatase, osteocalcin, and procollagen type I amino-terminal propeptide [16].

The Phosphatidylinositol 3-Kinase-Akt-mechanistic Target of Rapamycin pathway represents a central regulatory mechanism for cellular growth, proliferation, and differentiation [16]. Activation of this pathway by ortho-silicic acid suggests that silicon influences fundamental cellular processes beyond simple enzymatic cofactor functions [16].

Dose-Response Relationships and Physiological Concentrations

Ortho-silicic acid demonstrates optimal effects on collagen synthesis within physiological concentration ranges. Maximum stimulation of collagen type 1 synthesis occurs at concentrations of 10 and 20 micromolar, which correspond to plasma silicon concentrations in humans [12] [13]. Treatment at supraphysiological concentrations of 50 micromolar results in smaller increases in collagen synthesis, indicating an optimal dose range for biological activity [12] [13].

The dose-response relationship exhibits characteristic features of a biological signaling system rather than simple pharmacological effects. Alkaline phosphatase activity and osteocalcin expression increase significantly at concentrations of 10 and 20 micromolar respectively [12] [13]. Gene expression of alkaline phosphatase and osteocalcin also increases significantly following treatment within this physiological range [12] [13].

Signaling ComponentConcentrationEffectReference
Ortho-silicic acid optimal dose10-20 μMMaximum collagen synthesis [12] [13]
Bone Morphogenetic Protein-2 pathway10 μMIncreased expression [11]
Prolyl hydroxylase activity10-20 μMEnhanced activity [12] [13]
MicroRNA-146a expression10-20 μMUp-regulated [15]
Physiological plasma range5-20 μMNatural bioavailability [12] [13]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

113.99844982 g/mol

Monoisotopic Mass

113.99844982 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-11-2024

Explore Compound Types